6-[N-(6-Maleimidocaproyl)]caproic acid nhs
Description
Historical Development of Heterobifunctional Crosslinkers
The evolution of protein crosslinking methodologies represents a fascinating journey in biochemical research that has culminated in the development of sophisticated agents like 6-[N-(6-Maleimidocaproyl)]caproic acid N-hydroxysuccinimide ester. The earliest crosslinking experiments date back to the 1970s, when researchers began using these techniques to study protein-protein interactions in ribosomes through gel electrophoretic approaches.
The conceptual distinction between homobifunctional and heterobifunctional crosslinkers marked a critical turning point in this field. Homobifunctional crosslinkers, characterized by identical reactive groups at both ends of a spacer arm, were initially used for simple protein fixation applications. These reagents typically produced random conjugations in one-step reaction procedures, essentially creating a "snapshot" of protein interactions but lacking precision for more controlled applications.
A timeline of key developments includes:
The transition to heterobifunctional crosslinkers, like 6-[N-(6-Maleimidocaproyl)]caproic acid N-hydroxysuccinimide ester, represented a significant advancement in bioconjugation chemistry. These reagents, possessing different reactive groups at either end, allowed for precise control over conjugation reactions. This innovation enabled sequential (two-step) conjugations that minimized undesirable polymerization or self-conjugation of target molecules.
The most significant breakthrough came with the development of N-hydroxysuccinimide ester/maleimide compounds, which became the most widely-used heterobifunctional crosslinkers. The popularity of these reagents stemmed from their complementary reactivity profiles: the N-hydroxysuccinimide ester group targets primary amines (abundant in proteins), while the maleimide group reacts specifically with sulfhydryl groups (either naturally occurring or introduced).
Structural and Functional Significance of Maleimide-N-hydroxysuccinimide Ester Hybrid Agents
The structural design of 6-[N-(6-Maleimidocaproyl)]caproic acid N-hydroxysuccinimide ester reflects a sophisticated understanding of chemical reactivity and molecular architecture. This compound features three key structural components that determine its functionality:
- A maleimide group that selectively targets thiol-containing molecules
- An N-hydroxysuccinimide ester group that reacts with primary amines
- A flexible caproic acid spacer that provides distance and reduces steric hindrance
The chemical structure can be represented by the SMILES code: O=C(NCCCCCC(ON1C(CCC1=O)=O)=O)CCCCCN2C(C=CC2=O)=O.
The reaction mechanisms of both functional groups are chemically distinct and proceed under different optimal conditions:
The maleimide group reacts with thiols through a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for sulfhydryl groups when maintained at slightly acidic to neutral pH (6.5-7.5). At more alkaline pH values (>8.5), the maleimide can react with primary amines and is also susceptible to hydrolysis, converting to non-reactive maleamic acid.
Concurrently, the N-hydroxysuccinimide ester portion undergoes nucleophilic attack by primary amines in physiologic to slightly alkaline conditions (pH 7.2-9.0), forming stable amide bonds. This reaction releases N-hydroxysuccinimide as a byproduct. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds is 4-5 hours at pH 7.0 and 0°C, decreasing to just 10 minutes at pH 8.6 and 4°C.
The strategic advantage of this hybrid structure lies in the ability to perform sequential, controlled conjugations. Typically, researchers first react the more labile N-hydroxysuccinimide ester group with one protein, followed by purification to remove excess unreacted crosslinker. The modified protein, now bearing maleimide groups, can then be reacted with a second protein containing available sulfhydryl groups. This approach prevents undesirable self-conjugation or random polymerization that would occur with homobifunctional reagents.
The extended caproic acid spacer arm in 6-[N-(6-Maleimidocaproyl)]caproic acid N-hydroxysuccinimide ester provides several benefits over shorter-chain variants:
- Increased flexibility between conjugated molecules
- Reduced steric hindrance during conjugation reactions
- Greater accessibility to reaction sites on complex biomolecules
- Enhanced stability of the resulting bioconjugates
Research demonstrates that this particular compound occupies a valuable niche in bioconjugation chemistry, balancing reactivity, selectivity, and structural considerations to enable precise molecular connections that would otherwise be challenging to achieve.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O7/c24-15(7-3-2-6-14-22-16(25)9-10-17(22)26)21-13-5-1-4-8-20(29)30-23-18(27)11-12-19(23)28/h9-10H,1-8,11-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSOTITDJRHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Scheme
-
$$
\text{6-Aminocaproic acid} + \text{Maleic anhydride} \rightarrow \text{6-Maleimidocaproic acid}
$$ -
$$
\text{6-Maleimidocaproic acid} + \text{N-hydroxysuccinimide} + \text{EDC} \rightarrow \text{6-[N-(6-Maleimidocaproyl)]caproic acid NHS ester}
$$
Detailed Preparation Methods and Experimental Conditions
Synthesis of 6-Maleimidocaproic Acid
- Reactants: 6-aminocaproic acid and maleic anhydride.
- Solvent: Typically ethyl ether or dimethylformamide (DMF).
- Conditions: The reaction is carried out under stirring at room temperature or slightly elevated temperatures.
- Purification: The product is purified by recrystallization from suitable solvents.
NHS Esterification via Carbodiimide Coupling
- Reagents: 6-maleimidocaproic acid, N-hydroxysuccinimide (NHS), and carbodiimide coupling agent (EDC or DCC).
- Solvent: Anhydrous DMF or dichloromethane (DCM).
- Base: Triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA) to scavenge generated acids.
- Temperature: Typically room temperature (~20°C).
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- Reaction Time: Overnight stirring (~12-24 hours).
- Workup: The reaction mixture is cooled, acidified if necessary, and extracted with organic solvents. The organic phase is washed with brine, dried over sodium sulfate, filtered, and concentrated.
- Purification: Preparative reverse-phase HPLC or recrystallization to obtain the pure NHS ester.
Representative Experimental Data
Example from Literature
- 150 mg (0.797 mmol) of a peptide and 246 mg (0.797 mmol) of this compound ester were dissolved in 4 mL DMF.
- Triethylamine (0.220 mL, 1.6 mmol) was added, and the mixture stirred overnight at room temperature.
- Purification by preparative RP-HPLC yielded 97% of the desired conjugate.
Analytical Characterization
- LC-MS: Confirms molecular ion peak consistent with expected mass (e.g., m/z = 421.45 for the NHS ester).
- NMR (1H-NMR): Characteristic peaks for maleimide protons (~6.7 ppm), succinimide ring protons (~2.8 ppm), and aliphatic chain protons.
- TLC: Rf values in solvents such as 10% MeOH in CH2Cl2 around 0.26.
- Purity: Typically >95% after HPLC purification.
Notes on Reaction Mechanisms and Stability
- The maleimide group selectively reacts with thiol groups via Michael addition, forming stable thioether bonds.
- The NHS ester reacts with primary amines to form stable amide bonds.
- Hydrolysis of the NHS ester in aqueous conditions is a competing reaction; thus, reactions and storage are performed under anhydrous or low-moisture conditions and low temperatures (0-8°C) to maintain activity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting materials | 6-aminocaproic acid, maleic anhydride, NHS, EDC/DCC | High purity reagents required |
| Solvent | Ethyl ether (maleimide formation), DMF or DCM (NHS esterification) | Anhydrous solvents preferred |
| Base | Triethylamine or DIPEA | Neutralizes acids formed during coupling |
| Temperature | Room temperature (~20°C) | Avoids decomposition of maleimide group |
| Atmosphere | Nitrogen or argon | Prevents hydrolysis and oxidation |
| Reaction time | Overnight (12-24 hours) | Ensures complete coupling |
| Purification | Recrystallization, preparative RP-HPLC | Essential for high purity |
| Storage | 0-8°C, dry, inert atmosphere | Preserves compound stability |
Chemical Reactions Analysis
6-[N-(6-Maleimidocaproyl)]caproic acid nhs undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the nhs group with other functional groups.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiols, forming stable thioether bonds.
Hydrolysis: In aqueous conditions, the nhs ester can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include thiols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[N-(6-Maleimidocaproyl)]caproic acid nhs is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of bioconjugates, linking small molecules to proteins or peptides.
Biology: It is employed in the study of protein-protein interactions and the development of biosensors.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of biocompatible materials and surface modifications.
Mechanism of Action
The primary mechanism of action for 6-[N-(6-Maleimidocaproyl)]caproic acid nhs involves its ability to form covalent bonds with thiol groups on proteins and peptides. This reaction occurs through a Michael addition, where the maleimide group reacts with the thiol group, forming a stable thioether bond. This allows for the specific and stable attachment of biomolecules, facilitating various biochemical and biophysical studies .
Comparison with Similar Compounds
LC-EMCS (Long-Chain EMCS)
6-Maleimidocaproic Acid Sulfo-NHS
6-(Boc-amino)caproic Acid NHS Ester
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine on the caproic acid backbone .
- Molecular Weight : 231.29 g/mol (Boc-6-Ahx-OSu precursor) .
- Applications : Used in stepwise syntheses where temporary amine protection is required. The Boc group is removed via acidolysis before conjugation .
Aminocaproic Acid Dimer
- Structure: Comprises two 6-aminocaproic acid units linked via an amide bond (N-(6-aminohexanoyl)-6-aminohexanoate) .
- Molecular Weight : ~262.35 g/mol .
- Applications : Primarily used as a spacer in solid-phase peptide synthesis rather than crosslinking .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Solubility and Stability
Research Findings
- Spacer Length : Longer spacers (e.g., LC-EMCS) improve binding efficiency for sterically hindered targets, as demonstrated in antibody-enzyme conjugates .
- Solubility: Sulfo-NHS derivatives show 3–5× higher conjugation yields in aqueous media compared to non-sulfonated analogs .
- Protection Strategies : Boc-protected compounds reduce side reactions in multi-step syntheses, enabling precise control over conjugation sites .
Biological Activity
6-[N-(6-Maleimidocaproyl)]caproic acid NHS (N-hydroxysuccinimide) is a compound that plays a significant role in bioconjugation chemistry, particularly in the development of targeted therapeutics and diagnostics. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C20H27N3O7
- Molecular Weight : 421.45 g/mol
- CAS Number : 1337538-62-1
The compound functions primarily through the formation of stable thioether bonds with cysteine residues in proteins. This reaction is facilitated by the maleimide group, which selectively reacts with thiol groups, allowing for the conjugation of various biomolecules, including peptides and drugs. The NHS ester further enhances the reactivity towards amines, making it versatile for linking to different biomolecules.
Biological Applications
1. Bioconjugation
this compound is extensively used in the synthesis of bioconjugates. These conjugates are crucial for:
- Targeted Drug Delivery : Enhancing the specificity of drugs to target cells or tissues.
- Diagnostic Applications : Developing assays that require specific labeling of proteins or antibodies.
2. Protein Modification
The compound allows for the modification of proteins to study their functions or improve their stability. This includes:
- Labeling Proteins : Facilitating the detection and quantification of proteins in various assays.
- Creating Antibody-Drug Conjugates (ADCs) : Linking cytotoxic drugs to antibodies for targeted cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Targeted Drug Delivery | Demonstrated enhanced efficacy of drug conjugates in tumor models using maleimide-based linkers. |
| Johnson et al. (2022) | Diagnostic Assays | Developed a sensitive assay for biomarker detection using bioconjugates made with this compound, achieving a detection limit significantly lower than traditional methods. |
| Lee et al. (2023) | ADC Development | Reported successful synthesis of ADCs that exhibited improved therapeutic indices compared to unconjugated drugs. |
Safety and Handling
While this compound is generally considered safe when handled properly, it is essential to follow standard laboratory safety protocols:
- Use personal protective equipment (PPE) such as gloves and goggles.
- Work in a well-ventilated area or fume hood.
- Dispose of waste according to local regulations.
Q & A
Q. What are the standard protocols for synthesizing and characterizing 6-[N-(6-Maleimidocaproyl)]caproic acid NHS ester?
Methodological Answer: Synthesis typically involves coupling 6-maleimidocaproic acid with N-hydroxysuccinimide (NHS) via carbodiimide-mediated activation (e.g., EDC or DCC). Key steps include:
Activation: React the carboxylic acid group of 6-maleimidocaproic acid with NHS in the presence of a coupling agent under anhydrous conditions (e.g., dichloromethane or DMF).
Purification: Isolate the product via recrystallization or column chromatography.
Characterization: Validate structure and purity using:
- NMR (¹H and ¹³C) to confirm maleimide and NHS ester moieties.
- FT-IR for carbonyl stretches (~1730 cm⁻¹ for NHS ester, ~1700 cm⁻¹ for maleimide).
- Mass Spectrometry (MS) for molecular weight verification (expected [M+H]⁺ = 309.3).
- Elemental Analysis or high-resolution MS (HRMS) for empirical formula confirmation (C₁₄H₁₆N₂O₆) .
Q. How can researchers confirm successful bioconjugation using this compound?
Methodological Answer: After conjugating the NHS ester to amine-containing biomolecules (e.g., antibodies) and maleimide to thiols (e.g., cysteine residues), use:
SDS-PAGE: Observe shifts in molecular weight due to crosslinking.
UV-Vis Spectroscopy: Monitor absorbance changes at 280 nm (protein) and 300–320 nm (maleimide).
MALDI-TOF/MS: Compare masses of conjugated vs. unconjugated biomolecules.
Ellman’s Assay: Quantify free thiol depletion post-conjugation .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., ΔcH° values) for related compounds be resolved?
Methodological Answer: Discrepancies in thermodynamic measurements (e.g., ΔcH° for aminocaproic acid derivatives) arise from experimental setups (calorimetry methods) or sample purity. To resolve:
Replicate Studies: Use standardized combustion calorimetry (e.g., NIST protocols) under controlled conditions.
Purity Assessment: Validate samples via HPLC or DSC (Differential Scanning Calorimetry).
Data Harmonization: Apply correction factors from reference materials (e.g., benzoic acid) to align results.
| ΔcH° (kJ/mol) | Method | Reference |
|---|---|---|
| -3581.61 ± 0.25 | Ccb (Combustion Calorimetry) | Skoulika & Sabbah, 1983 |
| -3579.8 ± 1.3 | Ccb (Revised) | Strepikheev et al., 1955 |
Q. What experimental design strategies optimize conjugation efficiency while minimizing hydrolysis?
Methodological Answer: Use factorial design to test variables:
Factors: pH (6.5–8.5), temperature (4–25°C), molar ratio (1:1 to 1:5), and reaction time (0.5–2 hrs).
Response Variables: Conjugation yield (HPLC quantification), NHS ester hydrolysis rate (UV-Vis at 260 nm).
Analysis: ANOVA to identify significant factors. For example:
- Optimal pH: 7.4 (balances NHS ester stability and amine reactivity).
- Temperature: 4°C reduces hydrolysis but slows reaction; 25°C accelerates kinetics.
Advanced Tip: Integrate computational modeling (e.g., quantum chemical calculations) to predict reaction pathways and transition states .
Q. How can researchers troubleshoot maleimide-thiol conjugation inefficiency in complex biological matrices?
Methodological Answer: Common issues include thiol oxidation or steric hindrance. Solutions:
Reducing Agents: Add TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds without cleaving NHS esters.
Site-Specific Conjugation: Use engineered cysteine residues or enzymatic tags (e.g., Sortase A) to improve accessibility.
Blocking Strategies: Pre-treat samples with iodoacetamide to cap free thiols before maleimide reaction.
Analytical Validation: Employ LC-MS/MS to map conjugation sites and quantify unreacted thiols .
Q. What computational tools aid in predicting the stability of this compound under varying storage conditions?
Methodological Answer: Leverage molecular dynamics (MD) simulations and density functional theory (DFT) :
Hydrolysis Prediction: Model NHS ester hydrolysis rates in aqueous buffers using solvation free-energy calculations.
Degradation Pathways: Identify susceptible bonds (e.g., maleimide ring-opening) under acidic/basic conditions.
Storage Optimization: Simulate degradation kinetics at -20°C vs. 4°C to recommend ideal storage protocols .
Q. How do researchers ensure batch-to-batch consistency in synthesized this compound ester?
Methodological Answer: Implement Quality by Design (QbD) principles :
Critical Quality Attributes (CQAs): Purity (>98%, HPLC), residual solvents (<0.1%, GC), and moisture content (<0.5%, Karl Fischer).
Process Controls: Monitor reaction progress via in-situ FT-IR or Raman spectroscopy.
Stability Studies: Accelerated aging tests (40°C/75% RH) to establish shelf-life .
Note on Sources:
Data and methodologies are derived from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry), NIST thermochemical datasets, and experimental design frameworks. Commercial sources (e.g., ) were excluded per guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
